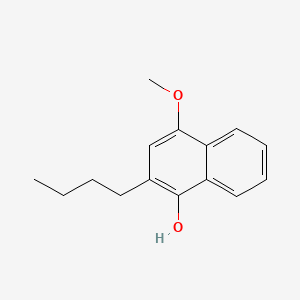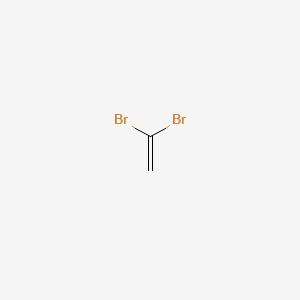
1,1-Dibromoethylene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1,1-Dibromoethylene involves palladium-catalyzed reactions, where dibromoarenes are reacted with ethylene to yield polymers such as poly(1,4-phenylenevinylene). This process is optimized by controlling catalyst concentrations and reaction temperatures to minimize side reactions (Martin Brenda, A. Greiner, & W. Heitz, 1990). Additionally, atom transfer radical coupling (ATRC) techniques have been employed to polymerize dibromo xylene, yielding poly(p-xylylene) through a novel pathway, indicating a versatile approach to polymer synthesis (I. Cianga & Y. Yagcı, 2007).
Molecular Structure Analysis
The molecular structure of polymers derived from dibromo compounds, such as poly(1,4-phenylenevinylene), is elucidated using model reactions, showcasing the role of dibromoarenes in the formation of defect structures within polymers. These findings highlight the importance of molecular structure control in synthesizing high-quality polymers (Martin Brenda, A. Greiner, & W. Heitz, 1990).
Chemical Reactions and Properties
The chemical reactivity of dibromo compounds in polymer synthesis involves various catalytic processes, including palladium-catalyzed arylation and atom transfer radical coupling (ATRC). These reactions are integral to synthesizing polymers with specific structural and functional properties, demonstrating the versatility and reactivity of dibromo compounds in polymer chemistry (I. Cianga & Y. Yagcı, 2007).
Physical Properties Analysis
The physical properties of polymers synthesized from dibromo compounds are characterized by various techniques, including NMR spectroscopy and gel permeation chromatography (GPC), providing insights into the polymers' solubility, molecular weight, and structural regularity. These properties are crucial for determining the materials' suitability for specific applications (M. Rehahn, A. Schlüter, G. Wegner, & W. Feast, 1989).
Chemical Properties Analysis
The chemical properties of polymers derived from 1,1-Dibromoethylene and related compounds, such as reactivity and stability, are influenced by the synthesis methods and molecular structure. Understanding these properties is essential for tailoring the materials for specific functions, such as in electronic or photovoltaic applications (I. Cianga & Y. Yagcı, 2007).
Applications De Recherche Scientifique
Polymer Synthesis
1,1-Dibromoethylene is utilized in the preparation of polyacetylenes through organometallic C-C coupling reactions. Dehalogenative polycondensation with a Ni(0) complex and Suzuki-Miyaura coupling with vinylene diboronic compounds are employed in the synthesis of π-conjugated polymers, offering potential applications in various fields including electronics and materials science (Yamamoto et al., 2004).
Biomedical Applications
1,1-Dibromoethylene derivatives are explored in biomedical applications, particularly in surface treatments of medical polymers like polyethylene (PE). Techniques like plasma treatment using substances containing antibacterial groups, such as triclosan and chlorhexidine, have been investigated to improve the resistance of PE to infections, highlighting potential advancements in medical materials technology (Popelka et al., 2012).
Safety And Hazards
1,1-Dibromoethylene poses risks such as neuronal effects , tissue damage , and bromism . It is crucial to follow safety precautions when handling this compound.
Orientations Futures
Research on 1,1-Dibromoethylene could explore its applications beyond fuel additives and fumigants, as well as investigate its potential environmental impact.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
1,1-dibromoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2/c1-2(3)4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJPYXAFGKABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51736-72-2 | |
| Record name | Poly(vinylidene bromide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51736-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4073126 | |
| Record name | Vinylidene bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromoethylene | |
CAS RN |
593-92-0 | |
| Record name | Ethene, 1,1-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dibromoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylidene bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dibromoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



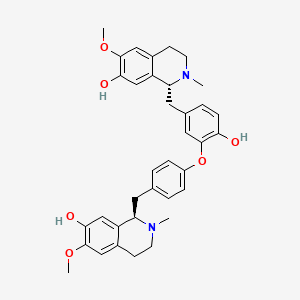
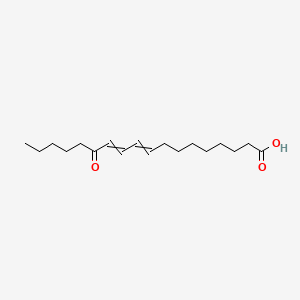
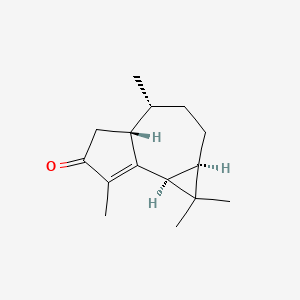
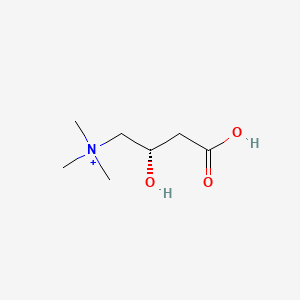
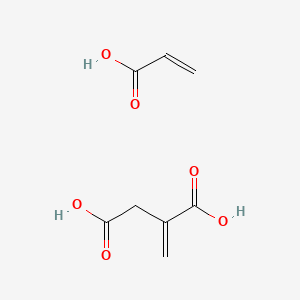
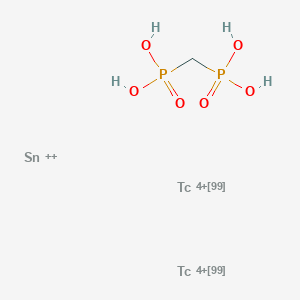
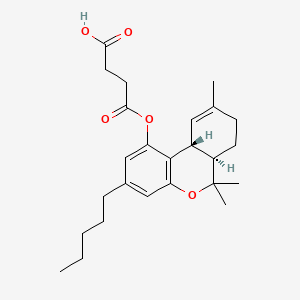
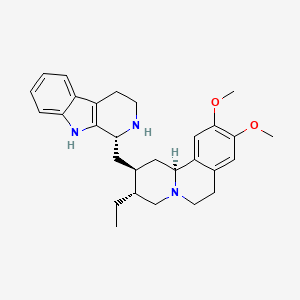
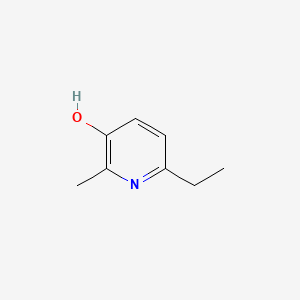
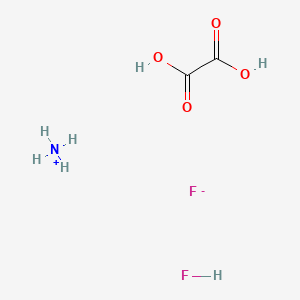
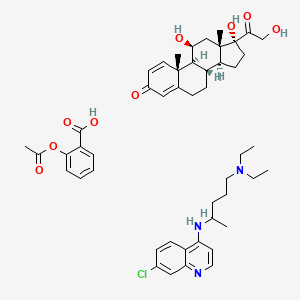
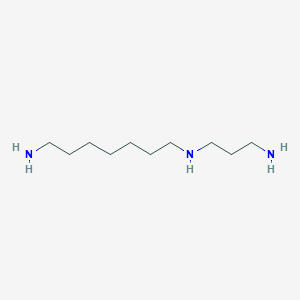
![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)
